molecular formula C12H17NO3 B14910834 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide

2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide

Cat. No.: B14910834
M. Wt: 223.27 g/mol
InChI Key: TZDHFIHAFPUNTG-UHFFFAOYSA-N
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Description

2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide is a synthetic acetamide derivative intended for research and development purposes. Compounds within the acetamide and methoxyphenyl chemical families are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities . Specifically, structurally similar N-substituted acetamides have been investigated as a novel family of antiplatelet agents, indicating potential value in cardiovascular research . Furthermore, methoxy-substituted phenylacetamide scaffolds are frequently explored in drug discovery for their potential interactions with various biological targets . The specific stereochemistry at the chiral center of the 1-phenylethylamine moiety can be critical for biological activity and binding affinity; therefore, researchers should confirm the isomeric form (e.g., R, S, or racemic) of the material prior to use . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-methoxy-N-[1-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C12H17NO3/c1-9(13-12(14)8-15-2)10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3,(H,13,14)

InChI Key

TZDHFIHAFPUNTG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC)NC(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with methoxyamine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acetamide bond . The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations . This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

N-(2-Methoxyphenyl)acetamide ()
  • Structure : Lacks the ethyl group and second methoxy substituent present in the target compound.
  • Molecular Formula: C₉H₁₁NO₂ vs. C₁₂H₁₅NO₃ (target).
  • Key Differences :
    • Simpler structure reduces molecular weight (165.19 g/mol vs. ~237.25 g/mol for the target).
    • Lower lipophilicity due to absence of the ethyl group, impacting membrane permeability.
    • Melting point: 70–74°C (lit.), suggesting higher crystallinity compared to the target compound .
2-Methoxy-N-[(1R)-1-Phenylethyl]acetamide ()
  • Structure : Features a phenylethyl group instead of 2-methoxyphenylethyl.
  • Molecular Formula: C₁₁H₁₅NO₂ vs. C₁₂H₁₅NO₃ (target).
  • Molecular weight difference (193.24 g/mol vs. 237.25 g/mol) may influence solubility and metabolic stability .

Complex Heterocyclic Analogues

N1-(1-Benzyl-4-piperidyl)-2-(2-methoxyphenyl)acetamide ()
  • Structure : Incorporates a piperidine ring and benzyl group.
  • Molecular Formula : C₂₁H₂₆N₂O₂.
  • Higher molecular weight (338.45 g/mol) suggests reduced bioavailability but enhanced receptor affinity in neurological targets .
Methoxyacetylfentanyl ()
  • Structure : Contains a piperidine ring and fluorophenyl group, classified as an opioid.
  • Molecular Formula : C₂₂H₂₈N₂O₂.
  • Key Differences :
    • Piperidine and fluorophenyl groups are critical for µ-opioid receptor binding, absent in the target compound.
    • Toxicity risks associated with fentanyl analogues highlight the importance of structural modifications in safety profiles .

Agrochemical Analogues

Metolachlor and s-Metolachlor ()
  • Structure : Chloroacetamide herbicides with ethyl-methylphenyl and methoxypropan-2-yl groups.
  • Molecular Formula: C₁₅H₂₂ClNO₂.
  • Key Differences: Chlorine substituent enhances electrophilicity, increasing reactivity compared to the target’s methoxy groups.

Sulfonamide and Thiazole Derivatives

2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide ()
  • Structure : Includes a sulfonamide group and isoxazole ring.
  • Molecular Formula : C₂₀H₂₀N₃O₆S.
  • Key Differences :
    • Sulfonamide moiety enhances hydrogen-bonding capacity, improving solubility.
    • Isoxazole ring may confer anti-inflammatory or antimicrobial activity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide C₁₂H₁₅NO₃ 237.25 Dual methoxy, ethyl linker Drug discovery, SAR studies
N-(2-Methoxyphenyl)acetamide C₉H₁₁NO₂ 165.19 Single methoxy, no ethyl group Intermediate in synthesis
Methoxyacetylfentanyl C₂₂H₂₈N₂O₂ 352.47 Piperidine, fluorophenyl Opioid (controlled substance)
Metolachlor C₁₅H₂₂ClNO₂ 283.80 Chloro, ethyl-methylphenyl Herbicide
2-(2-Methoxyphenoxy)-N-[4-(sulfamoyl)phenyl]acetamide C₂₀H₂₀N₃O₆S 434.46 Sulfonamide, isoxazole Antimicrobial/anti-inflammatory

Research Findings and Implications

  • Pharmacological Potential: The target compound’s dual methoxy groups may enhance binding to serotonin or adrenergic receptors, though further in vitro studies are needed .
  • Toxicity Considerations : Structural similarities to chloroacetamides (e.g., metolachlor) warrant toxicity screening for hepatorenal effects .
  • Synthetic Utility : The ethyl linker allows modular modifications, enabling the development of derivatives with tuned lipophilicity and bioavailability .

Biological Activity

2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

  • Methoxy groups : These enhance lipophilicity and influence the interaction with biological targets.
  • Acetamide functional group : This is crucial for the compound's reactivity and biological activity.
  • Phenyl ethyl moiety : This part of the molecule contributes to its binding affinity with various receptors and enzymes.

The molecular formula is C13_{13}H17_{17}N1_{1}O3_{3}, with a molecular weight of approximately 223.27 g/mol.

Biological Activity

Preliminary studies indicate that 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide exhibits several biological activities:

  • Antimicrobial Properties : Research suggests that this compound may possess antimicrobial effects against various pathogens. The presence of methoxy groups is believed to enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines. This action may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Potential : There is evidence suggesting that the compound may interact with pathways involved in neuroprotection, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against various pathogens,
Anti-inflammatoryModulates inflammatory cytokines,
NeuroprotectivePotential interaction with neuroprotective pathways,

The mechanisms through which 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide exerts its effects are still under investigation. However, several hypotheses have emerged:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity. For instance, it could act as an inhibitor or activator depending on the target.
  • Receptor Modulation : Its structural features suggest that it could modulate receptor activity, influencing various signaling pathways critical for cellular responses.

Case Studies

  • Antimicrobial Activity Study :
    A study evaluated the antimicrobial efficacy of various acetamide derivatives, including 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide. Results showed moderate activity against gram-positive bacteria, indicating potential for development into an antimicrobial agent .
  • Anti-inflammatory Research :
    In a controlled experiment involving inflammatory models, the compound demonstrated a significant reduction in markers of inflammation, supporting its role as a therapeutic agent for inflammatory diseases .
  • Neuroprotective Effects :
    A recent investigation into neuroprotective compounds highlighted the potential of this acetamide derivative in protecting neuronal cells from oxidative stress-induced damage. The study indicated that it could enhance cell survival rates under stress conditions .

Comparison with Similar Compounds

To understand the uniqueness of 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-MethoxyphenethylamineMethoxy group on phenethylaminePrecursor; limited activity
N-(4-Methoxyphenyl)acetamideSimilar acetamide structureModerate antimicrobial
2-Methoxyphenyl isocyanateMethoxy group on phenyl ringVariable activity

Q & A

Q. How to design toxicity profiling using in vitro models?

  • Methodological Answer : Use hepatic (HepG2) or renal (HEK293) cell lines for cytotoxicity assays (LD₅₀). Combine with Ames test for mutagenicity and hERG channel inhibition assays for cardiotoxicity risk. Metabolite identification via LC-MS/MS screens for reactive intermediates .

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